

A Comparative Bioequivalence Analysis: Capozide® and Generic Captopril/Hydrochlorothiazide Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capozide

Cat. No.: B034929

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This guide provides a comprehensive comparison of the bioequivalence between the branded product **Capozide®** and other generic formulations of captopril/hydrochlorothiazide. The following sections detail the experimental protocols typically employed in such bioequivalence studies and present key pharmacokinetic data to objectively compare the performance of these formulations.

Experimental Protocols

A standard bioequivalence study for a combination product like captopril/hydrochlorothiazide is typically designed as a randomized, open-label, two-period, two-sequence, crossover study under fasting conditions.

Study Population: The study population generally consists of healthy adult male and non-pregnant, non-lactating female volunteers.^[1] Inclusion criteria typically require participants to be within a specific age range (e.g., 18-50 years), have a body mass index (BMI) within a normal range, and be in good health as confirmed by medical history, physical examinations, and laboratory tests (including hematology, biochemistry, and urinalysis).^[1] Exclusion criteria are stringent to ensure subject safety and data integrity. These often include a history of clinically significant illnesses, allergies to the study drugs or related compounds, smoking, alcohol or drug abuse, and participation in another clinical trial within a specified timeframe.^[1]

Drug Administration and Sample Collection: Following an overnight fast, subjects are randomly assigned to receive a single oral dose of either the test (generic) or reference (**Capozide®**) formulation. Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile of both captopril and hydrochlorothiazide. A washout period of sufficient duration is implemented between the two study periods to ensure the complete elimination of the drugs from the body before the administration of the alternate formulation.

Bioanalytical Method: Plasma concentrations of captopril and hydrochlorothiazide are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific method allows for the accurate quantification of the analytes in biological matrices.

Pharmacokinetic and Statistical Analysis: The primary pharmacokinetic parameters of interest are the maximum plasma concentration (C_{max}), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC_{0-t}), and the area under the plasma concentration-time curve from time zero to infinity ($AUC_{0-\infty}$). These parameters are calculated from the plasma concentration-time data for both captopril and hydrochlorothiazide.

To establish bioequivalence, the 90% confidence intervals for the ratio of the geometric means (test/reference) of C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$ for both active ingredients must fall within the predetermined equivalence range of 80.00% to 125.00%.

Data Presentation

The following tables summarize representative pharmacokinetic data for different captopril and hydrochlorothiazide formulations from various bioequivalence studies. While a direct head-to-head study between **Capozide®** and a specific generic is not publicly available, these data provide a valuable reference for the expected pharmacokinetic performance of these products.

Table 1: Pharmacokinetic Parameters of Captopril (50 mg) from Bioequivalence Studies

Formulation	Cmax (ng/mL)	AUC0-t (ng·h/mL)	AUC0-∞ (ng·h/mL)	Tmax (h)
Test (Generic)	545.26 ± 22.90	1820.51 ± 75.31	1967.83 ± 95.65	1.13 ± 0.08
Reference	548.91 ± 25.07	1822.09 ± 99.29	1996.94 ± 124.52	1.08 ± 0.08

Data presented as mean ± standard deviation. Data from a representative bioequivalence study of generic captopril.[2]

Table 2: Pharmacokinetic Parameters of Captopril (25 mg) from a Bioequivalence Study

Formulation	Cmax (ng/mL)	AUC0-t (ng·h/mL)	AUC0-∞ (ng·h/mL)	Tmax (h)
Test (Generic)	235.21	329.25	337.43	0.82
Reference	228.28	315.87	323.90	0.72

Data from a bioequivalence comparison of two 25 mg captopril formulations.[3]

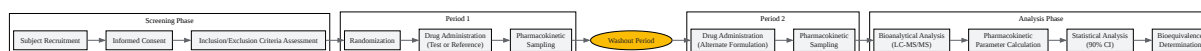
Table 3: Elimination Half-Life of Captopril and Hydrochlorothiazide

Drug	Acute Dosing (h)	Chronic Dosing (h)
Total Captopril	7.8 ± 2.3	7.0 ± 0.5
Unchanged Captopril	0.81 ± 0.09	0.96 ± 0.03
Hydrochlorothiazide	6.5 ± 1.0	8.0 ± 2.5

Data presented as mean ± standard deviation. Data from a study on the pharmacokinetics of captopril and hydrochlorothiazide administered alone and in combination.[4]

Mandatory Visualization

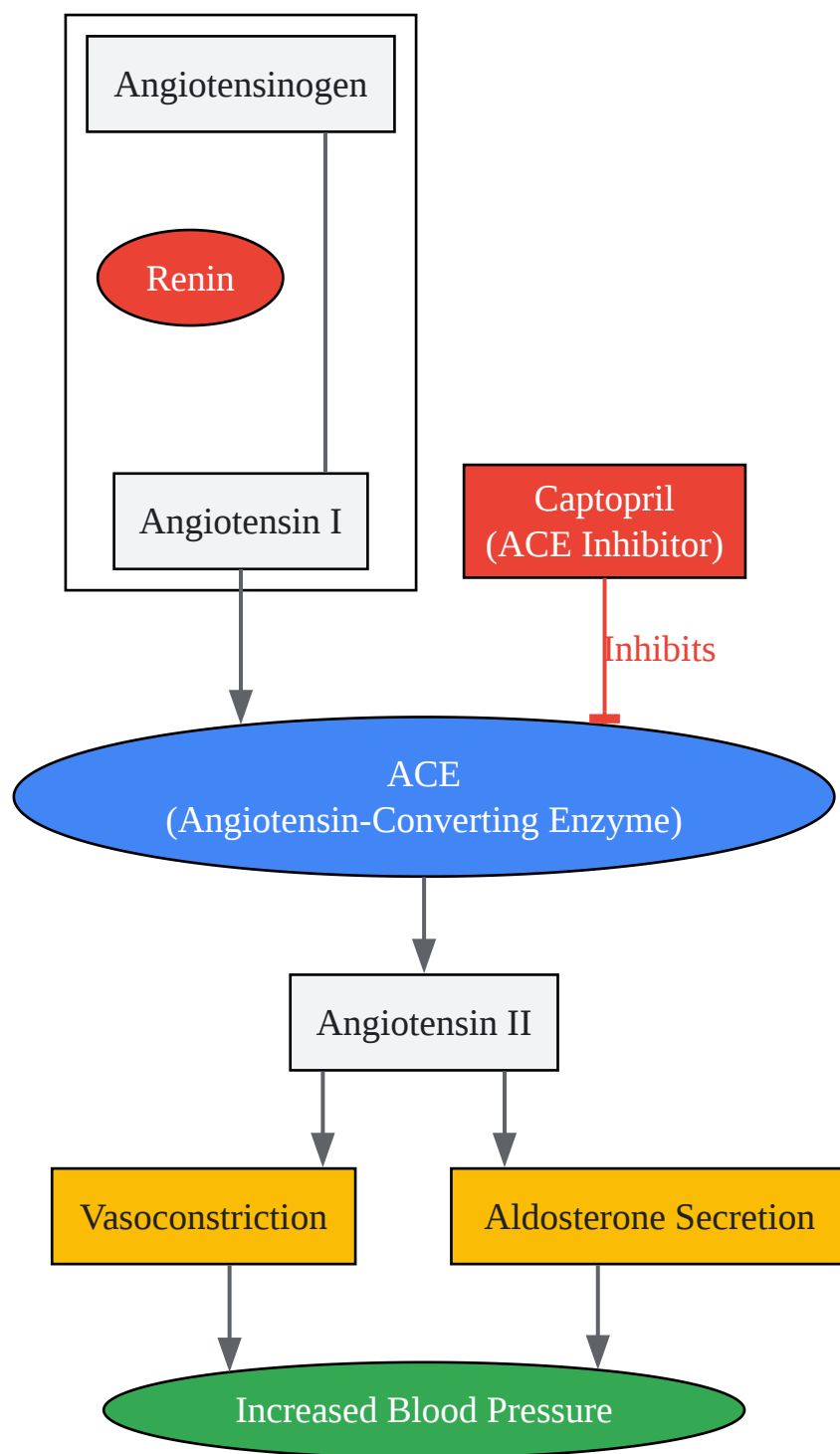
The following diagram illustrates the typical workflow of a bioequivalence study for a fixed-dose combination product like **Capozide®**.



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Caption: Workflow of a typical crossover bioequivalence study.

The signaling pathway of the renin-angiotensin-aldosterone system (RAAS), which is the target of captopril, is depicted below.



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Caption: Captopril's mechanism of action within the RAAS pathway.

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- To cite this document: BenchChem. [A Comparative Bioequivalence Analysis: Capozide® and Generic Captopril/Hydrochlorothiazide Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034929#a-bioequivalence-study-between-capozide-and-other-generic-captopril-hydrochlorothiazide-formulations]

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